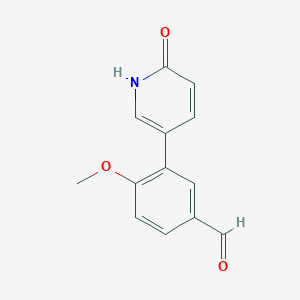![molecular formula C17H19NO4S B13870936 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is an organic compound with a molecular formula of C16H17NO4S It is a derivative of benzoic acid, characterized by the presence of a sulfamoyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and 4-propylaniline.
Sulfonation: The 4-propylaniline undergoes sulfonation using chlorosulfonic acid to form 4-propylbenzenesulfonyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Major Products
Oxidation: this compound can be converted to 2-carboxy-5-[(4-propylphenyl)sulfamoyl]benzoic acid.
Reduction: The product is 2-Methyl-5-[(4-propylphenyl)sulfanyl]benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid
- 2-Methyl-5-[(4-ethylphenyl)sulfamoyl]benzoic acid
- 2-Methyl-5-[(4-butylphenyl)sulfamoyl]benzoic acid
Uniqueness
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is unique due to its specific propyl substitution on the phenyl ring, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can affect its binding affinity to molecular targets and its overall biological activity.
Properties
Molecular Formula |
C17H19NO4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-4-13-6-8-14(9-7-13)18-23(21,22)15-10-5-12(2)16(11-15)17(19)20/h5-11,18H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
RIXYRLVBYVESFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)




![tert-butyl N-[2-(2-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13870912.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(cyclopropylmethyl)amino]ethyl]carbamate](/img/structure/B13870914.png)

![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)

![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)

